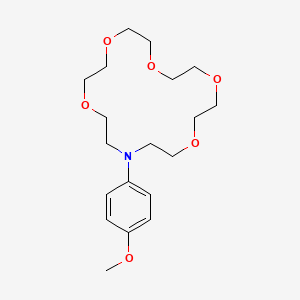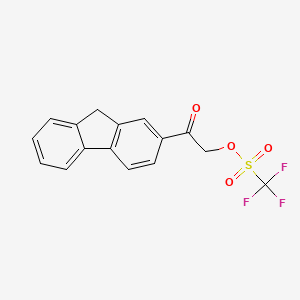![molecular formula C14H14Cl2N2 B14209365 1,2-Bis[4-(chloromethyl)phenyl]hydrazine CAS No. 827340-17-0](/img/structure/B14209365.png)
1,2-Bis[4-(chloromethyl)phenyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis[4-(chloromethyl)phenyl]hydrazine is an organic compound with the molecular formula C14H14Cl2N2. It is characterized by the presence of two chloromethyl groups attached to a phenyl ring, which are further connected by a hydrazine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[4-(chloromethyl)phenyl]hydrazine typically involves the reaction of 4-chloromethylbenzyl chloride with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis[4-(chloromethyl)phenyl]hydrazine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Formation of azides, nitriles, or substituted amines.
Oxidation: Formation of hydrazones or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Aplicaciones Científicas De Investigación
1,2-Bis[4-(chloromethyl)phenyl]hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 1,2-Bis[4-(chloromethyl)phenyl]hydrazine involves its interaction with nucleophilic sites in biological molecules. The chloromethyl groups can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity or disruption of protein function. The hydrazine moiety can also participate in redox reactions, generating reactive intermediates that can further interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis[4-(bromomethyl)phenyl]hydrazine: Similar structure but with bromine atoms instead of chlorine.
1,2-Bis[4-(methyl)phenyl]hydrazine: Lacks the halogen atoms, resulting in different reactivity.
1,2-Bis[4-(nitromethyl)phenyl]hydrazine: Contains nitro groups, leading to different chemical properties and applications.
Uniqueness
1,2-Bis[4-(chloromethyl)phenyl]hydrazine is unique due to the presence of chloromethyl groups, which provide a versatile platform for further chemical modifications.
Propiedades
Número CAS |
827340-17-0 |
|---|---|
Fórmula molecular |
C14H14Cl2N2 |
Peso molecular |
281.2 g/mol |
Nombre IUPAC |
1,2-bis[4-(chloromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C14H14Cl2N2/c15-9-11-1-5-13(6-2-11)17-18-14-7-3-12(10-16)4-8-14/h1-8,17-18H,9-10H2 |
Clave InChI |
VQDLYKXQZYOCNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCl)NNC2=CC=C(C=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14209284.png)
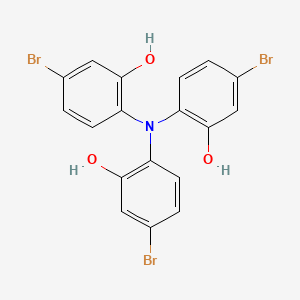
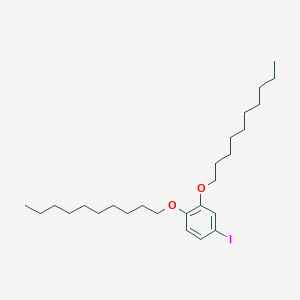
![5-[2-(4-Fluorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one](/img/structure/B14209296.png)
![(2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B14209311.png)
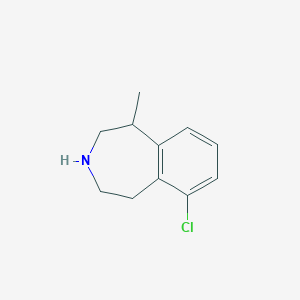
![Benzamide, N-[2-(pentafluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14209319.png)
![1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one](/img/structure/B14209326.png)
![6-[(2,5-Difluorophenyl)(hydroxy)methyl]-5-fluoropyridine-3-carboxamide](/img/structure/B14209327.png)
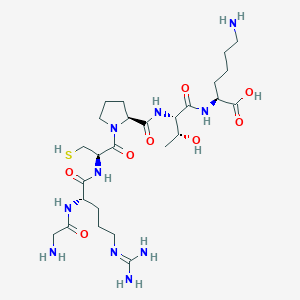
![2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-piperidin-1-ylethanone](/img/structure/B14209335.png)
![2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14209346.png)
